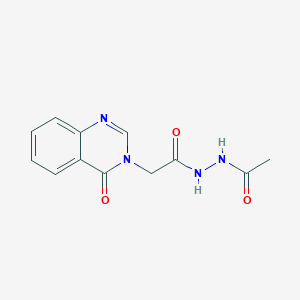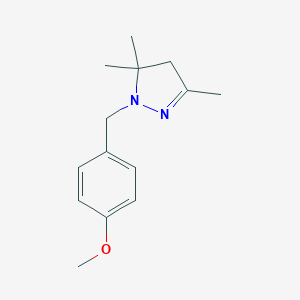
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide, also known as DMPBB, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole-based compounds, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. Several studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. Moreover, this compound has been reported to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide is its potential application in the development of novel anticancer and analgesic drugs. Moreover, this compound has been shown to exhibit neuroprotective effects, which suggest its potential application in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide. One of the directions is to investigate the mechanism of action of this compound in more detail, in order to identify its molecular targets and signaling pathways. Moreover, further studies are needed to evaluate the therapeutic potential of this compound in animal models of cancer, inflammation, and neurodegenerative diseases. In addition, the development of novel formulations and delivery systems for this compound may enhance its bioavailability and therapeutic efficacy. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methoxybenzylamine in the presence of 4-(dimethylamino)pyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction proceeds through the formation of an amide bond between the pyrazole and benzylamine moieties, resulting in the formation of this compound. The yield of the reaction is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)benzamide has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antinociceptive properties. Several studies have reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. These findings suggest that this compound has potential applications in the development of novel anticancer and analgesic drugs.
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-15(2)23(22-14)18-9-7-17(8-10-18)20(24)21-13-16-5-4-6-19(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,24) |
Clave InChI |
RVDRGNOESPPHIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)

![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)

![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
